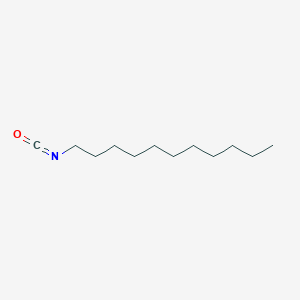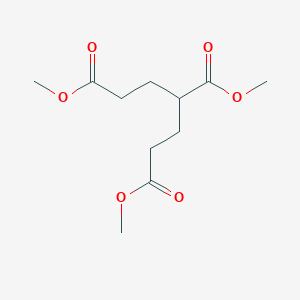
Undecyl isocyanate
Overview
Description
Undecyl isocyanate is an organic compound with the molecular formula CH₃(CH₂)₁₀NCO. It belongs to the class of alkyl isocyanates, which are characterized by the presence of an isocyanate group (−N=C=O) attached to an alkyl chain. This compound is used in various chemical synthesis processes and has applications in multiple fields, including polymer chemistry and materials science.
Mechanism of Action
Target of Action
Undecyl isocyanate primarily targets the respiratory system . It is an alkyl isocyanate, a class of compounds known for their reactivity with amines and alcohols, which are abundant in biological systems.
Mode of Action
This compound interacts with its targets by introducing isocyanate groups into various substrates . This interaction can lead to the formation of urethanes and ureas, which are common in a variety of biological and synthetic materials .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biological context. In general, the introduction of isocyanate groups can lead to changes in protein structure and function, potentially affecting a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive substances. For instance, this compound is typically stored at temperatures between 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecyl isocyanate can be synthesized through several methods. One common method involves the reaction of lauroyl chloride with sodium azide, which produces this compound in good yield . Another method involves the Curtius rearrangement, where an acyl azide is heated to form the isocyanate . Additionally, the Hofmann rearrangement can be used, where an amide is treated with bromine and a base to produce the isocyanate .
Industrial Production Methods
Industrial production of isocyanates, including this compound, often involves the phosgene process. In this method, an amine reacts with phosgene to produce the isocyanate and hydrogen chloride as a byproduct . Due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored, such as the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea .
Chemical Reactions Analysis
Types of Reactions
Undecyl isocyanate undergoes various chemical reactions, primarily involving nucleophilic addition due to its electrophilic nature. Common reactions include:
Reaction with Alcohols: Forms urethanes (carbamates) when reacted with alcohols.
Reaction with Amines: Produces ureas when reacted with amines.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: React under mild conditions to form urethanes.
Amines: React under mild to moderate conditions to form ureas.
Water: Hydrolysis occurs readily, especially under acidic or basic conditions.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
Undecyl isocyanate is used in various scientific research applications:
Polymer Chemistry: Used in the synthesis of poly(n-undecyl isocyanate) and other polymers.
Material Science: Utilized in the production of coatings, adhesives, and foams.
Biological Research: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Industrial Applications: Used in the production of urethanes and ureas, which are important in the manufacture of foams, elastomers, and coatings.
Comparison with Similar Compounds
Similar Compounds
- Hexyl isocyanate
- Octyl isocyanate
- Dodecyl isocyanate
Comparison
Undecyl isocyanate is unique due to its longer alkyl chain compared to hexyl and octyl isocyanates, which can influence its reactivity and the properties of the resulting products. Compared to dodecyl isocyanate, this compound has a slightly shorter alkyl chain, which may affect its solubility and reactivity in certain applications .
Conclusion
This compound is a versatile compound with significant applications in polymer chemistry, material science, and industrial processes. Its ability to undergo various chemical reactions and its use in the synthesis of important materials make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-isocyanatoundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-6-7-8-9-10-11-13-12-14/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAYHHMVMJVFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325483 | |
| Record name | Undecyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2411-58-7 | |
| Record name | 2411-58-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester](/img/structure/B1595751.png)
![1-Oxaspiro[4.5]decan-2-one](/img/structure/B1595756.png)










